molecular formula C20H24N2O5S B2558822 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide CAS No. 921907-48-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide

Cat. No. B2558822
CAS RN: 921907-48-4
M. Wt: 404.48
InChI Key: WCUJUXLGVHZJEN-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance (such as color and state of matter at room temperature) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the order of the reactions, the conditions under which the reactions were carried out, and the yields of the reactions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the three-dimensional arrangement of the atoms in a molecule. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This can include information about the types of reactions the compound undergoes, the products of these reactions, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Molecular Structure and Synthesis

  • The compound is involved in the synthesis of complex polycyclic systems. For instance, derivatives like 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] have been synthesized through ring-expansion processes. These compounds can be manipulated further to produce potential medicinal chemistry candidates (Kolluri et al., 2018).
  • The compound is crucial in the synthesis of novel classes of [1,4]oxazepine-based primary sulfonamides, showing strong inhibition of human carbonic anhydrases, potentially beneficial in therapeutic applications (Sapegin et al., 2018).

Photophysical Properties and Application in Materials

  • Certain derivatives of the compound have unique photophysical properties. For instance, pyrrole-fused dibenzo[b,f][1,4]oxazepines show strong blue emission, suggesting applications in materials science and organic electronics (Petrovskii et al., 2017).

Potential in Medicinal Chemistry and Drug Design

  • Some derivatives of the compound have been synthesized with the potential for Nonlinear Optical (NLO) applications. For example, certain benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, and their charge distributions, electrophilic and nucleophilic reactivity, and NLO properties have been studied, suggesting potential applications in medicinal chemistry and materials science (Almansour et al., 2016).
  • The derivatives of this compound are instrumental in the development of pharmacophores like dibenzo[b,f][1,4]oxazepines. These pharmacophores are important in the synthesis of various cyclic amines containing chiral tetrasubstituted C‒F stereocenters, suggesting their utility in developing enantioselective drug molecules (Li et al., 2019).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level to produce a certain effect. This is particularly relevant for compounds that are used as drugs .

Safety and Hazards

Information about a compound’s safety and hazards can include its toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions for research on a compound can include potential applications, areas where further study is needed, and possible modifications to the compound that could enhance its properties .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-11-26-15-6-8-16(9-7-15)28(24,25)22-14-5-10-17-18(12-14)27-13-20(2,3)19(23)21-17/h5-10,12,22H,4,11,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUJUXLGVHZJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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